

# The AT-108 Revolution: Reprogramming Tumors into Antigen-Presenting Powerhouses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Mechanism of Action of AT-108, a First-in-Class Immunotherapy Designed to Convert Tumor Cells into Dendritic Cells

## Introduction

The landscape of cancer immunotherapy is continually evolving, seeking novel strategies to overcome tumor immune evasion. A groundbreaking approach has emerged with AT-108, a pioneering agent developed by Asgard Therapeutics. AT-108 operates on a unique principle: instead of targeting immune cells, it directly reprograms tumor cells, compelling them to become antigen-presenting cells. This in-depth guide elucidates the core mechanism of AT-108, detailing the molecular and cellular transformations it induces, and provides a comprehensive overview of the experimental data and methodologies that underpin this innovative therapeutic strategy. AT-108 represents a paradigm shift, turning the tumor against itself to elicit a robust and personalized anti-cancer immune response.

## Core Mechanism of AT-108

AT-108 is a gene therapy delivered via a replication-deficient adenoviral vector. This vector is engineered to introduce a proprietary combination of three key transcription factors into tumor cells: PU.1, IRF8, and BATF3 (collectively known as PIB).<sup>[1][2][3][4]</sup> The enforced expression of these factors orchestrates a complete lineage conversion, reprogramming the tumor cells into functional conventional type 1 dendritic cells (cDC1s).<sup>[1][2][3]</sup>

This reprogramming cascade endows the former tumor cells, now termed tumor-derived Antigen Presenting Cells (tumor-APCs), with the essential machinery for initiating a potent anti-tumor immune response. The process unfolds in a series of orchestrated steps:

- **Upregulation of Antigen Presentation Machinery:** The PIB transcription factors drive the expression of Major Histocompatibility Complex (MHC) class I and class II molecules on the cell surface.<sup>[5]</sup> This enables the tumor-APCs to present endogenous tumor-associated antigens to CD8+ and CD4+ T cells, respectively.
- **Expression of Co-stimulatory Molecules:** Successful T cell activation requires a second signal, which is provided by co-stimulatory molecules. AT-108 induces the expression of crucial co-stimulatory molecules such as CD80 and CD86 on the surface of tumor-APCs.
- **Secretion of Pro-inflammatory Cytokines:** The reprogrammed cells are stimulated to secrete key pro-inflammatory cytokines, most notably Interleukin-12 (IL-12) and the chemokine CXCL10.<sup>[6]</sup> IL-12 is critical for the differentiation and activation of cytotoxic T lymphocytes (CTLs), while CXCL10 attracts these activated T cells to the tumor microenvironment.
- **Enhanced Phagocytic and Cross-Presentation Capabilities:** Tumor-APCs gain the ability to engulf dead and dying cancer cells, process their proteins, and cross-present the derived antigens on MHC class I molecules to further amplify the CD8+ T cell response.<sup>[6]</sup>

This multi-faceted mechanism effectively transforms an immune-"cold" tumor, previously invisible to the immune system, into an immune-"hot" environment, teeming with activated T cells poised to eliminate cancerous cells.<sup>[7]</sup>

## Signaling Pathway and Logical Workflow

The reprogramming process initiated by AT-108 can be visualized as a direct nuclear event leading to a cascade of downstream functional changes.



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**Figure 1.** Mechanism of AT-108 action from delivery to immune response.

## Quantitative Data Summary

The efficacy of AT-108-mediated reprogramming has been demonstrated across various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Reprogramming Efficiency of Tumor Cells

Cell Line	Tumor Type	Reprogramming Efficiency (% of CD45+MHC-II+ cells) at Day 9
LLC	Murine Lewis Lung Carcinoma	~20-30%
B16-F10	Murine Melanoma	~10-20%
A375	Human Melanoma	Variable, up to ~40%
T97G	Human Glioblastoma	Variable, up to ~30%

(Data synthesized from figures in cited literature; exact percentages may vary between experiments)

Table 2: In Vivo Anti-Tumor Efficacy of AT-108

Tumor Model	Treatment	Complete Response (CR) Rate	Key Outcome
B16F10 (poorly immunogenic)	AT-108 Monotherapy	30%	Delayed tumor growth and extended survival.
B16F10 (poorly immunogenic)	AT-108 + anti-PD-1/anti-CTLA-4	100%	Complete tumor regression. <a href="#">[4]</a>
YUMM1.7 (immunogenic, ICB-resistant)	AT-108 Monotherapy	High	Significant tumor growth inhibition.

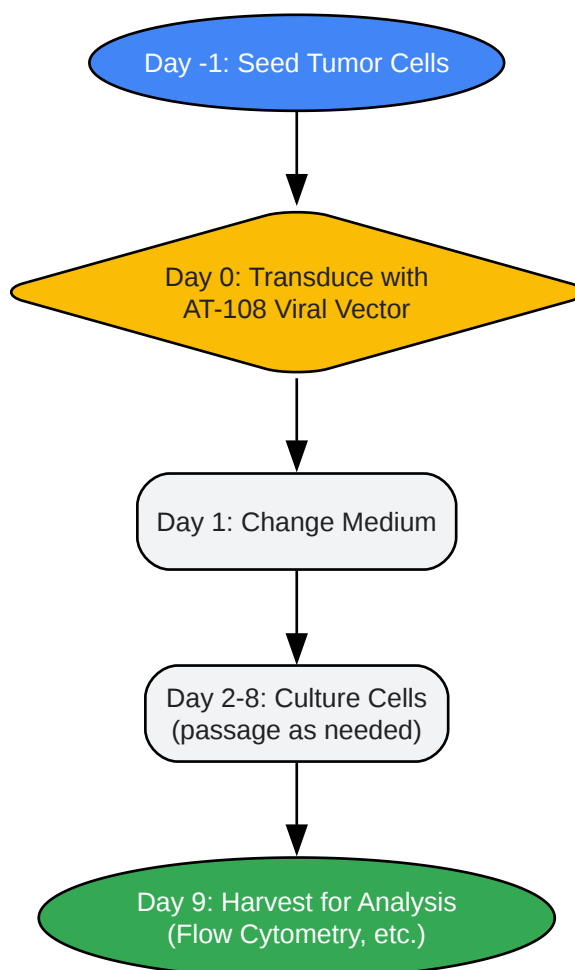
(Data is based on preclinical mouse models and highlights the potential for both monotherapy and combination therapy)

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of AT-108.

### Protocol 1: Lentiviral/Adenoviral Transduction of Tumor Cells

This protocol describes the method for introducing the PIB transcription factors into tumor cells in vitro.



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**Figure 2.** Workflow for in vitro tumor cell reprogramming.

#### Materials:

- Tumor cell line of interest (e.g., B16-F10, A375)
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- AT-108 (adenoviral vector) or lentiviral vector encoding PIB-eGFP
- Polybrene (for lentiviral transduction)
- 6-well tissue culture plates

#### Procedure:

- Cell Seeding: On Day -1, seed  $1 \times 10^5$  tumor cells per well in a 6-well plate in 2 mL of complete culture medium.
- Transduction: On Day 0, add the viral vector to the cells.
  - For lentivirus, use a multiplicity of infection (MOI) of 10-20. Add polybrene to a final concentration of 8  $\mu\text{g/mL}$  to enhance transduction efficiency.
  - For adenovirus, use an MOI determined by titration for the specific cell line.
- Incubation: Incubate the cells for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Medium Change: On Day 1, remove the virus-containing medium and replace it with 2 mL of fresh complete culture medium.
- Cell Culture: Continue to culture the cells for up to 9 days. Passage the cells as they become confluent to maintain them in a healthy state.
- Analysis: At desired time points (e.g., Day 3, 6, 9), harvest the cells for downstream analysis, such as flow cytometry to assess the expression of cDC1 markers.

## Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the establishment of a tumor in an immunocompetent mouse and treatment with AT-108 to evaluate its anti-tumor efficacy.

#### Materials:

- C57BL/6 mice (6-8 weeks old)
- B16-F10 or YUMM1.7 melanoma cells
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- AT-108 (adenoviral vector)
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Preparation: Harvest tumor cells and resuspend them in sterile PBS (and Matrigel, if used) at a concentration of  $2.5 \times 10^6$  cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension ( $2.5 \times 10^5$  cells) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable (typically around day 5-7). Tumor volume is calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Treatment: When tumors reach a predetermined size (e.g., 50-100 mm<sup>3</sup>), randomize mice into treatment and control groups.
  - Treatment Group: Administer AT-108 via intratumoral injection. The dose and frequency will depend on the specific experimental design (e.g.,  $1 \times 10^8$  plaque-forming units (PFU) in 50  $\mu$ L PBS, administered on days 7, 10, and 13).
  - Control Group: Administer a control vector or PBS intratumorally on the same schedule.
- Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor volume, with humane endpoints defined by tumor size or animal distress. Survival is also a key metric.

- Immunological Analysis: At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to characterize the immune cell infiltrate.

## Protocol 3: Flow Cytometry for cDC1 Marker Analysis

This protocol details the staining of reprogrammed tumor cells to identify the expression of key dendritic cell markers.

Materials:

- Harvested cells (from in vitro or in vivo experiments)
- FACS buffer (PBS with 2% FBS and 2 mM EDTA)
- Fc block (e.g., anti-CD16/CD32 antibody)
- Fluorochrome-conjugated antibodies against:
  - CD45
  - MHC Class II (I-A/I-E for mouse)
  - CD11c
  - CLEC9A
  - CD80
  - CD86
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of your harvested cells. For tumors, this involves mechanical and enzymatic digestion.

- **Cell Counting:** Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL in FACS buffer.
- **Fc Block:** Add Fc block to the cell suspension and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
- **Surface Staining:** Add the cocktail of fluorochrome-conjugated antibodies to the cells. Incubate on ice or at 4°C for 30 minutes in the dark.
- **Washing:** Wash the cells twice with 1-2 mL of FACS buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
- **Resuspension:** Resuspend the cell pellet in an appropriate volume of FACS buffer.
- **Viability Staining:** Just before analysis, add the viability dye to distinguish live from dead cells.
- **Data Acquisition:** Acquire the data on a flow cytometer.
- **Data Analysis:** Analyze the data using flow cytometry software. Gate on live, single cells, and then identify the reprogrammed population (e.g., GFP+ if using a reporter vector). Within this population, quantify the percentage of cells expressing the cDC1 markers of interest.

## Conclusion

AT-108 represents a novel and promising strategy in cancer immunotherapy. By hijacking the tumor's own cellular machinery, it forces a transformation that turns immunologically "cold" tumors into "hot" ones, ripe for immune-mediated destruction. The direct in vivo reprogramming of cancer cells into cDC1-like cells is a powerful approach to generate a tailored anti-tumor immune response, leveraging the tumor's unique antigenic landscape. The preclinical data strongly supports the mechanism of action and demonstrates significant anti-tumor efficacy, both as a monotherapy and in combination with existing immunotherapies. As AT-108 progresses towards clinical development, it holds the potential to offer a new therapeutic avenue for patients with cancers that are resistant to current treatments.

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- To cite this document: BenchChem. [The AT-108 Revolution: Reprogramming Tumors into Antigen-Presenting Powerhouses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#mechanism-of-at-108-in-reprogramming-tumor-cells-to-dendritic-cells]

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